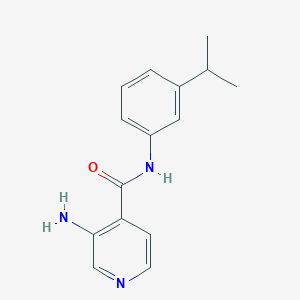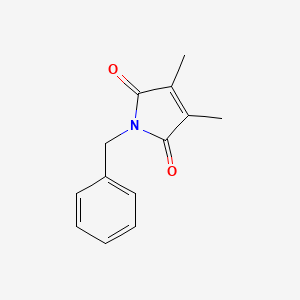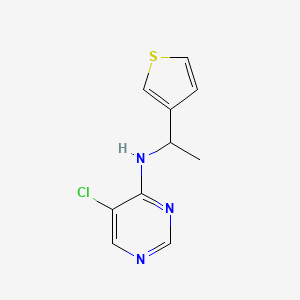![molecular formula C16H20N2O B6632906 1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQC and is a cyclic amine containing a quinoline moiety. MQC has a unique molecular structure that makes it an interesting candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of MQC is not fully understood. However, it is believed that MQC acts by inhibiting specific enzymes and proteins that are involved in various biological processes. MQC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
MQC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in various biological processes. MQC has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. MQC has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
MQC has several advantages for lab experiments. It has a unique molecular structure that makes it an interesting candidate for various scientific studies. It has been shown to have potential applications in various fields, including cancer research, Alzheimer's disease research, and organic synthesis. However, MQC has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. It is also expensive and not readily available.
Orientations Futures
MQC has a promising future in various fields of scientific research. There are several future directions for MQC research. One direction is to study the potential of MQC as a fluorescent probe for the detection of metal ions. Another direction is to study the potential of MQC as a catalyst in organic synthesis reactions. Further research is needed to fully understand the mechanism of action of MQC and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MQC involves the reaction of 2-methylquinoline-6-carboxaldehyde with cyclobutanone and methylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is purified by column chromatography to obtain pure MQC. The synthesis of MQC is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MQC has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MQC has also been studied for its antibacterial and antifungal properties. MQC has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
1-[[(2-methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-3-5-14-9-13(4-6-15(14)18-12)10-17-11-16(19)7-2-8-16/h3-6,9,17,19H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVAIOHLXOGFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNCC3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)



![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)



![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

